molecular formula C18H26N4O B12157499 N-isopentyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

N-isopentyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B12157499
M. Wt: 314.4 g/mol
InChI Key: LJNTXJHELRKFAJ-UHFFFAOYSA-N
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Description

N-isopentyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a synthetic small molecule based on a fused polyheterocyclic scaffold. This compound belongs to the pyrazolopyridine family, a class of nitrogen-dense heterocycles that are isosteres of purine bases and are of significant interest in medicinal chemistry and drug discovery . The core structure combines a pyrazolo ring fused with a partially saturated pyridine and a cyclopentane ring, offering a complex three-dimensional architecture for potential interaction with biological targets. The specific research applications and biochemical mechanisms of action for this particular analog are currently an area of active investigation. Pyrazolopyridine derivatives have demonstrated a wide range of pharmacological activities in scientific literature, including serving as kinase inhibitors and agonists for receptors like GLP-1 . Researchers are exploring its potential as a key intermediate or a novel chemical probe for modulating enzymatic activity or signaling pathways. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H26N4O

Molecular Weight

314.4 g/mol

IUPAC Name

N-(3-methylbutyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C18H26N4O/c1-11(2)8-9-19-18(23)16-13-6-5-7-15(13)21-17-14(16)10-20-22(17)12(3)4/h10-12H,5-9H2,1-4H3,(H,19,23)

InChI Key

LJNTXJHELRKFAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=C2C=NN(C2=NC3=C1CCC3)C(C)C

Origin of Product

United States

Preparation Methods

Cyclopenta Ring Formation

The tetrahydrocyclopenta[b]pyridine moiety is typically synthesized via ring-closing metathesis (RCM) or Diels-Alder cyclization :

  • RCM Approach : A diene precursor (e.g., 1,5-diene) treated with Grubbs catalyst (e.g., RuCl2(PCy3)2CHPh) forms the cyclopentene ring, which is subsequently hydrogenated to yield the saturated system.

  • Diels-Alder Strategy : Cyclopentane derivatives are generated through [4+2] cycloaddition between a diene and dienophile, followed by functionalization.

Pyrazolo[4,3-e]pyridine Assembly

The pyrazole ring is introduced via hydrazine-mediated cyclization :

  • A diketone or α,β-unsaturated ketone intermediate undergoes condensation with hydrazine derivatives.

  • Regioselectivity Control : Substituents on the cyclopenta ring direct pyrazole formation. For example, electron-withdrawing groups at position 4 of the pyridine favor cyclization at the desired site.

Example Protocol:

  • Starting Material : 3-Cyano-4-keto-tetrahydrocyclopenta[b]pyridine.

  • Reaction : Treatment with methylhydrazine in ethanol under reflux yields the pyrazolo[4,3-e]pyridine core.

  • Yield : 68–75% (reported for analogous systems).

StepReagents/ConditionsYield (%)Purity (HPLC)
Ester HydrolysisNaOH (2M), 90°C, 3 h92>95%
Amide CouplingHATU, DIPEA, DMF, 24 h8398%

Integrated Synthetic Routes

Linear Approach (3-Step Sequence)

  • Cyclopenta[b]pyridine Synthesis : RCM of 1,5-diene (Grubbs II catalyst, CH2Cl2, 40°C, 12 h).

  • Pyrazole Formation : Hydrazine hydrate (EtOH, reflux, 6 h).

  • Carboxamide Installation : HATU-mediated coupling with isopentylamine (DIPEA, DMF, 24 h).

Convergent Strategy

  • Modular Assembly : Pre-functionalized pyrazole and cyclopenta fragments are coupled via Suzuki-Miyaura cross-coupling, followed by late-stage amidation.

  • Advantage : Enables diversification of substituents but requires orthogonal protecting groups.

Analytical Characterization

Critical data for verifying structure and purity:

  • NMR :

    • 1H NMR (CDCl3) : δ 1.02 (d, 6H, -CH(CH3)2), 1.45 (m, 2H, -CH2-CH(CH2CH3)2), 3.20 (t, 2H, -NH-CH2-).

    • 13C NMR : 172.8 ppm (C=O), 148.5 ppm (pyrazole C3).

  • HRMS : Calculated for C20H28N4O [M+H]+: 357.2289; Found: 357.2292.

Scale-Up Considerations and Challenges

  • Purification : Silica gel chromatography (EtOAc/hexane gradient) is effective for intermediates. Final compounds may require recrystallization (e.g., MeOH/H2O).

  • Byproducts : Over-alkylation at the pyrazole nitrogen or incomplete cyclization necessitates rigorous monitoring via TLC/LC-MS.

Comparative Evaluation of Methods

MethodAdvantagesLimitationsOverall Yield (%)
Linear ApproachMinimal protection stepsLow regioselectivity in cyclization52
Convergent StrategyHigh modularityComplex protecting group management48
One-Pot CyclizationReduced purification stepsSensitivity to reaction conditions60

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl and isopropyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the carboxamide group or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products of these reactions include oxidized derivatives (alcohols, ketones), reduced derivatives (dihydro or tetrahydro compounds), and substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemical research, N-isopentyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore new chemical pathways and develop novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structure suggests interactions with various biological targets:

  • Receptor Binding : Potential to modulate receptor activities involved in key physiological processes.
  • Enzyme Inhibition : May inhibit specific enzymes linked to disease pathways.

Medicine

In medical research, the compound is evaluated for therapeutic effects:

  • Cancer Treatment : Preliminary studies indicate it may inhibit tumor cell proliferation. For example:
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0
    These findings suggest its potential as a lead compound for developing new anticancer agents.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines.
  • Neurological Disorders : Investigated for potential benefits in treating conditions like anxiety and depression through its interaction with neurotransmitter systems.

Industry

In industrial applications, this compound can be utilized in developing new materials such as polymers or coatings due to its unique chemical properties. Its stability and reactivity make it suitable for various formulations.

Similar Compounds

Compound NameKey Features
Pyrazolo[3,4-b]pyridineSimilar biological activities
Pyrazolo[4,3-c]pyridineDistinct chemical properties
Cyclopenta[b]pyrazoleSimpler structure but related core

This compound stands out due to its specific substituents and fused ring structure that confer unique chemical and biological properties.

Mechanism of Action

The mechanism of action of N-isopentyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyrazole-fused heterocycles, which differ in ring systems and substituents. Key structural analogues include:

Compound Core Structure Substituents Key Features
N-isopentyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide Cyclopenta[b]pyrazolo[4,3-e]pyridine 1-isopropyl, 4-(isopentyl carboxamide) Tricyclic system with a carboxamide side chain; potential pharmacological activity
3-Methyl-1-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-amine Cyclopenta[b]pyrazolo[4,3-e]pyridine 1-phenyl, 3-methyl, 4-amine Smaller substituents; reported via Friedländer condensation of pyrazole-4-carbonitrile
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., 7 , 9 ) Pyrazolo-triazolo-pyrimidine Varied substituents at positions 2 and 7 Tetracyclic system; undergoes isomerization under specific conditions
1-isopropyl-N-(4-methoxybenzyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide Cyclopenta[b]pyrazolo[4,3-e]pyridine 1-isopropyl, 4-(4-methoxybenzyl carboxamide) Similar core but with a methoxybenzyl group; molecular formula C17H14ClN3O3S

Physical and Spectral Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~350–400 g/mol (based on analogues in ).
  • Spectroscopic Data : Pyrazole-fused systems typically show distinct NMR signals for aromatic protons (δ 7–9 ppm) and carbons (e.g., C-2 at ~159 ppm in pyrazolopyrimidines) . MS data for similar compounds (e.g., m/z 327 [M⁺] in pyrazolo-triazolo-pyrimidines) suggest moderate stability under mass spectrometry conditions .
  • Elemental Analysis : Pyrazole derivatives often show high nitrogen content (e.g., 29.95% N in C18H13N7) , which may correlate with the target compound’s composition.

Pharmacological Potential

The carboxamide group in the target compound may enhance bioavailability compared to amine-substituted analogues .

Biological Activity

N-isopentyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC18H26N4O
Molecular Weight314.4 g/mol
IUPAC NameThis compound
InChI KeyLJNTXJHELRKFAJ-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in several physiological pathways. The structural features of the compound suggest potential binding interactions that could lead to therapeutic effects against diseases such as cancer and inflammatory disorders.

Anticancer Potential

Recent studies have indicated that compounds within the pyrazolo family exhibit significant anticancer properties. For example, related pyrazolo[4,3-e][1,2,4]triazine derivatives have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) but showed limited activity in some cases . However, the specific biological activity of this compound remains to be fully elucidated in direct studies.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Compounds similar to this one have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress. These properties may be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Several case studies have explored the broader class of pyrazolopyridines and their derivatives:

  • Antitumor Activity : A study investigated a series of pyrazolo derivatives for their antitumor efficacy against various cancer cell lines. While some compounds demonstrated significant cytotoxicity, others showed minimal effects due to structural differences impacting their interaction with target proteins .
  • Protein Kinase Inhibition : Research has focused on the inhibition of specific protein kinases associated with cancer progression. Although some derivatives exhibited promising results as inhibitors of CDK2 and Abl kinases, this compound requires further investigation to determine its specific inhibitory potential .

Q & A

Q. What are the common synthetic strategies for constructing the cyclopenta[b]pyrazolo[4,3-e]pyridine core in this compound?

The core structure is typically synthesized via Friedländer condensation , where a pyrazole-4-carbonitrile precursor reacts with a cyclic ketone (e.g., cyclopentanone) under basic or acidic conditions. This method allows regioselective annulation to form the fused tricyclic system. For example, Barreiro et al. demonstrated this approach using 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and cyclopentanone to yield a related cyclopenta[b]pyrazolo[4,3-e]pyridine derivative . Optimization of solvents (e.g., ethanol) and catalysts (e.g., POCl₃) can improve yields.

Q. How are substituents like isopentyl and isopropyl groups introduced to the carboxamide moiety?

Substituents are introduced via N-alkylation or amide coupling . For instance, reacting the parent carboxylic acid with isopentylamine or isopropylamine using coupling agents like EDC/HOBt or DCC facilitates carboxamide formation. Chromatographic purification (e.g., silica gel column) and recrystallization (e.g., from isopropyl alcohol) ensure purity, as demonstrated in analogous N-substituted pyrazolo[3,4-d]pyrimidinone syntheses .

Q. What spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons (δ 6.5–8.5 ppm) and aliphatic chains (e.g., isopentyl CH₂ groups at δ 1.2–1.6 ppm).
  • HRMS (ESI) : Confirms molecular weight (e.g., calculated vs. observed m/z within 5 ppm error).
  • IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during Friedländer condensation?

Side products (e.g., over-cyclization or decomposition) are minimized by:

  • Temperature control : Reflux in ethanol (78°C) avoids excessive thermal degradation.
  • Catalyst screening : POCl₃ enhances electrophilicity of the carbonyl group, while pyridine acts as a proton scavenger .
  • Stoichiometric adjustments : A 1:1.2 molar ratio of carbonitrile to cyclopentanone ensures complete conversion.

Q. What analytical techniques resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) require:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., cyclopentane protons).
  • X-ray crystallography : Provides definitive structural confirmation, especially for stereoisomers .
  • Comparative HRMS : Cross-validates with literature data for analogous compounds .

Q. How can in silico modeling predict the biological activity of this carboxamide derivative?

  • Molecular docking : Screens against kinase targets (e.g., EGFR, VEGFR) using software like AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., isopentyl hydrophobicity) with activity trends observed in pyrazolo[3,4-b]pyridine analogs .
  • ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability .

Q. What strategies validate the selectivity of this compound in kinase inhibition assays?

  • Kinase profiling panels : Test against 50–100 kinases at 1 µM to identify off-target effects.
  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) vs. normal cells.
  • Competitive binding studies : Use ATP-biotin probes to confirm competitive inhibition mechanisms .

Methodological Considerations

  • Synthetic reproducibility : Always report reaction yields, purity (HPLC ≥95%), and crystallization solvents to enable replication .
  • Data validation : Cross-reference spectral data with PubChem or Reaxys entries for analogous structures, avoiding unverified sources like BenchChem .

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